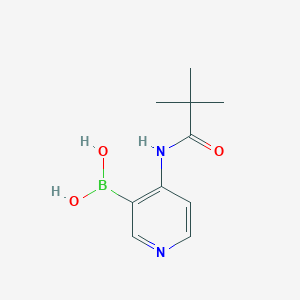

4-Pivalamidopyridine-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJZKUREBNYZHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)NC(=O)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701230 | |

| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955123-29-2 | |

| Record name | [4-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Contextualization of Arylboronic Acid Chemistry and the Strategic Significance of 4 Pivalamidopyridine 3 Boronic Acid

Importance of Organoboron Compounds in Contemporary Organic Synthesis

Organoboron compounds are organic molecules featuring a carbon-boron bond that have become central to the construction of complex organic molecules. beilstein-journals.org Their rise to prominence is a result of their unique combination of stability, reactivity, and functional group tolerance. nih.govnih.gov These characteristics make them superior to many other organometallic reagents, which can be more toxic and less stable. beilstein-journals.org The pioneering work on organoboranes, particularly hydroboration, and their subsequent application in cross-coupling reactions have been recognized with Nobel Prizes, underscoring their transformative impact on the field. nih.gov

Boronic acids, a subclass of organoboron compounds with the general formula R-B(OH)₂, are widely used as synthetic intermediates. alfa-chemistry.com They are generally stable, often crystalline solids that are tolerant of air and moisture, which facilitates their handling and storage. alfa-chemistry.comnih.gov Their utility stems from the ability of the boronic acid moiety to be readily converted into other functional groups. The carbon-boron bond can be transformed into carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds, making them key building blocks in synthesis. nih.gov

The most notable application of boronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govnih.gov This reaction has extensive applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov Beyond cross-coupling, boronic acids participate in a range of other important transformations, including acting as catalysts for dehydrative amide formation. organic-chemistry.orgresearchgate.net

Heteroaromatic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and biologically active molecules. nih.gov Consequently, methods for their synthesis and functionalization are of paramount importance. Heteroaromatic boronic acids serve as crucial building blocks for introducing heterocyclic motifs into complex molecular structures. nih.govcommonorganicchemistry.com

The synthesis of molecules containing pyridine (B92270) rings, for instance, is of great interest. Pyridinylboronic acids are frequently used in Suzuki-Miyaura coupling reactions to construct biaryl and heteroaryl structures that are core components of many drugs. researchgate.netscirp.org However, the synthesis and stability of heteroaromatic boronic acids can be challenging compared to their carbocyclic aryl counterparts. commonorganicchemistry.com

Unique Chemical Characteristics of Pyridine-Derived Boronic Acids

The presence of a nitrogen atom in the pyridine ring introduces unique chemical properties that distinguish pyridine-derived boronic acids from other arylboronic acids.

The nitrogen atom in a pyridine ring is electron-withdrawing and has a lone pair of electrons. This has a dual effect on an attached boronic acid group. The electron-withdrawing nature of the ring can increase the Lewis acidity of the boron atom. researchgate.net However, the nitrogen's lone pair can also coordinate to the boron or to the metal catalyst in reactions, which can inhibit or alter the reactivity. nih.gov For instance, in iridium-catalyzed C-H borylation, the coordination of the pyridine nitrogen to the iridium catalyst can lead to catalyst inhibition, reducing the reaction's efficiency. nih.gov

Furthermore, some pyridinylboronic acids, particularly those with the boronic acid group at the 2-position (ortho to the nitrogen), are known to be unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source). rsc.org This instability can complicate their use in synthetic applications that require basic or aqueous conditions, such as the Suzuki-Miyaura coupling. commonorganicchemistry.com

The position of the boronic acid group on the pyridine ring significantly affects the compound's stability and reactivity. Generally, 3- and 4-pyridinylboronic acids exhibit greater stability compared to 2-pyridinylboronic acids. The regioselective synthesis of a specific isomer is a key challenge in pyridine chemistry. nih.gov

The inherent electronic properties of the pyridine ring often favor reactions at the C2 and C4 positions. researchgate.net Achieving functionalization at the C3 position, as in 4-Pivalamidopyridine-3-boronic acid, often requires specialized strategies to overcome the natural reactivity patterns of the pyridine ring. nih.gov

| Property | Description |

| Stability | 3- and 4-pyridinylboronic acids are generally more stable than 2-pyridinylboronic acids. |

| Reactivity | The nitrogen atom can influence catalyst activity through coordination. nih.gov |

| Synthesis | Regioselective synthesis is challenging due to the inherent reactivity of the pyridine ring. nih.gov |

Rationale for the Design and Investigation of this compound in Advanced Synthetic Methodologies

The specific structure of this compound suggests a strategic design to address the challenges associated with the functionalization of pyridine rings. The placement of a pivalamido group at the 4-position and a boronic acid at the 3-position is a deliberate choice to enable specific, advanced synthetic transformations.

The direct C-H functionalization of pyridines is a powerful, atom-economical strategy for creating substituted pyridines. nih.gov However, controlling the position of the new functional group (regioselectivity) is a major hurdle. Amide groups, such as the pivalamido group (-NHCO-t-Bu), are well-established as directing groups in C-H activation reactions. They can coordinate to a metal catalyst and direct the functionalization to a specific, often adjacent, C-H bond.

While C-H borylation of pyridines often occurs at the position most distant from the nitrogen and sterically accessible, achieving selective borylation at the C3 position is non-trivial. The rationale for this compound likely stems from a synthetic sequence where the pivalamido group at the 4-position is used to direct a borylation reaction to the C3 position. The bulky pivaloyl group can serve multiple purposes:

Directing Group: It can act as a directing group in a metal-catalyzed C-H activation/borylation step, leading to the formation of the C-B bond at the adjacent C3 position.

Modulating Reactivity: The electronic properties of the amide can influence the reactivity of the pyridine ring.

Protecting Group: The pivalamido group can be introduced from 4-aminopyridine (B3432731) and can potentially be removed after the desired transformations, revealing a valuable 3-boryl-4-aminopyridine scaffold for further synthetic elaboration.

The resulting this compound is a valuable intermediate. It can participate in reactions like the Suzuki-Miyaura coupling to introduce a wide variety of substituents at the 3-position of the pyridine ring, a feat that is often difficult to achieve through other synthetic routes. This strategic design allows for the construction of highly functionalized pyridine derivatives that are important in medicinal chemistry and materials science. beilstein-journals.org

Fundamental Reactivity and Mechanistic Investigations of 4 Pivalamidopyridine 3 Boronic Acid

Mechanisms of Transmetalation in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the transmetalation step, where the organic group is transferred from boron to the palladium center, is a critical, often rate-determining, part of the catalytic cycle. rsc.orgvu.nl While direct mechanistic studies on 4-pivalamidopyridine-3-boronic acid are not extensively detailed in the literature, the fundamental pathways established for arylboronic acids are applicable. Two primary mechanisms have been debated for the transmetalation step in aqueous conditions: the "boronate pathway" and the "oxo-palladium pathway". nih.gov

The Boronate Pathway (Path A): This mechanism involves the reaction of an organopalladium(II) halide complex (Ar-Pd-X) with a boronate species ([R-B(OH)₃]⁻). The boronate is formed by the reaction of the boronic acid with a base, increasing the nucleophilicity of the boron center and facilitating the transfer of the organic group to the electrophilic palladium complex. nih.gov

The Oxo-Palladium Pathway (Path B): This alternative pathway posits that the active palladium species is an organopalladium(II) hydroxide (B78521) complex (Ar-Pd-OH), formed from the halide precursor in the presence of a base and water. This hydroxo complex then reacts directly with the neutral boronic acid (R-B(OH)₂). nih.gov

Kinetic studies on various systems have provided evidence for both pathways, with the operative mechanism often depending on the specific reaction conditions, ligands, and substrates. rsc.orgnih.gov For many Suzuki-Miyaura reactions conducted with weak bases in aqueous solvent mixtures, compelling evidence suggests that the reaction between a palladium hydroxo complex and the neutral boronic acid (Path B) is kinetically favored and occurs orders of magnitude faster than the reaction between a palladium halide and a trihydroxyborate. nih.gov However, under certain anhydrous conditions, such as those promoted by potassium trimethylsilanolate (TMSOK), the boronate pathway has been shown to be dominant. nih.gov The choice of solvent, base, and palladium precursor ultimately dictates which intermediate species are present in the catalytic cycle and which transmetalation pathway prevails. vu.nlillinois.edu

Influence of the Pivalamido Group on Boronic Acid Stability and Reactivity

The pivalamido group, a bulky amide substituent at the 4-position of the pyridine (B92270) ring, exerts a significant influence on the stability and reactivity of the boronic acid moiety at the 3-position. This influence is a combination of electronic and steric effects.

Steric Effects: The sterically demanding tert-butyl group of the pivalamido substituent can provide steric shielding around the boronic acid. This can influence the rate of approach of reagents to the boron center, potentially slowing down decomposition pathways. In some contexts, boronic acids are protected as bulky boronate esters to improve stability, and an intramolecular bulky group can confer similar benefits. digitellinc.com

Oxidative Stability: A significant challenge with boronic acids, particularly in biological or aerobic contexts, is their susceptibility to oxidative degradation. nih.govresearchgate.net The mechanism involves the attack of a nucleophilic oxidizing agent on the empty p-orbital of the boron atom. nih.gov Introducing electron-withdrawing groups or intramolecular ligands can diminish the electron density on boron, thereby increasing its resistance to oxidation. nih.govnih.gov The electronic properties of the pivalamido group likely contribute to the enhanced oxidative stability of this compound compared to more electron-rich analogs.

Lewis Acidity and Complexation Behavior with Nucleophilic Species

Boronic acids are classic examples of Lewis acids, readily accepting a pair of electrons from a Lewis base into the vacant p-orbital of the boron atom. nih.govnih.gov This behavior is most commonly observed in their reaction with water or hydroxide ions to form the tetracoordinate boronate anion, the equilibrium of which is defined by the pKa of the boronic acid. mdpi.comru.nl

The Lewis acidity of an arylboronic acid is influenced by the electronic nature of the substituents on the aromatic ring. nih.govresearchgate.net Studies on 3-pyridylboronic acid have determined pKa values for both the pyridinium (B92312) nitrogen protonation and the boronic acid-boronate equilibrium. elsevierpure.com The pivalamido group at the 4-position is expected to influence these values. Its electron-withdrawing character would be expected to increase the Lewis acidity of the boron center (lower pKa) and decrease the basicity of the pyridine nitrogen (lower pKaH).

Elucidation of Reaction Intermediates and Transition States

The mechanism of the Suzuki-Miyaura reaction, a key application of this compound, is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org Mechanistic studies on related aryl and heteroaryl boronic acids provide insight into the likely intermediates and transition states involved when this compound is used as a coupling partner.

A critical step in the catalytic cycle is transmetalation, where the organic group is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated, typically by a base. The base reacts with the boronic acid to form a more nucleophilic borate (B1201080) species. This borate then interacts with the palladium complex.

Recent research has shed light on the formation of pre-transmetalation intermediates. Studies involving various arylboronic acids have identified and characterized intermediates with a Pd-O-B linkage. nih.gov For instance, the reaction of a dimeric palladium hydroxo complex with an arylboronic acid at low temperatures allowed for the observation of a pre-transmetalation intermediate. nih.gov It is plausible that this compound forms analogous intermediates, where the boronic acid moiety coordinates to the palladium center through an oxygen bridge prior to the transfer of the pyridyl group. The structure of such an intermediate would be influenced by the steric and electronic properties of the pivalamido group and the pyridine nitrogen.

The transition state for the transmetalation step is a key determinant of the reaction's efficiency. Computational studies, often employing Density Functional Theory (DFT), have been used to model the transition states of Suzuki-Miyaura reactions. rsc.org These studies suggest that the transmetalation can proceed through different pathways, and the associated energy barriers are sensitive to the nature of the reactants, ligands, and base. For pyridine-containing boronic acids, the Lewis basicity of the pyridine nitrogen can be a factor, potentially leading to catalyst inhibition by coordinating to the palladium center. However, the presence of the 4-pivalamido group may modulate this effect.

A plausible, albeit tentative, mechanism for a rhodium-catalyzed cross-coupling involving a pyridine-derived boronic acid suggests that the key steps include the transmetalation of the boronic acid to the rhodium center, likely involving a rhodium-hydroxo species, followed by oxidative addition of the coupling partner. researchgate.net While this is a different catalytic system, it highlights the fundamental steps where intermediates and transition states for this compound would be involved.

The table below summarizes the key proposed species in the catalytic cycle involving a generic pyridylboronic acid, which would be applicable to this compound.

| Species | Description | Role in Catalytic Cycle |

| Pd(0)L₂ | Active Palladium Catalyst | Starting point of the cycle; undergoes oxidative addition. |

| Ar-Pd(II)-X(L)₂ | Oxidative Addition Product | Formed from the reaction of the catalyst with an aryl halide (Ar-X). |

| [R-B(OH)₃]⁻ | Activated Borate Species | Formed by the reaction of the boronic acid with a base; the active species in transmetalation. |

| [Ar-Pd(II)-O-B(OH)₂(R)]⁻(L)₂ | Pre-transmetalation Intermediate | A proposed intermediate where the borate is coordinated to the palladium center. |

| Ar-Pd(II)-R(L)₂ | Transmetalation Product | Formed after the transfer of the organic group (R) from boron to palladium. |

| Ar-R | Coupled Product | The desired product, formed after reductive elimination. |

Kinetic Studies and Computational Approaches to Reaction Mechanisms

Kinetic investigations of Suzuki-Miyaura reactions with various boronic esters have revealed that the rate of transmetalation can be significantly influenced by the nature of the boronic acid derivative. nih.gov For example, the rate of transfer of the aryl group from a glycol boronic ester was found to be approximately 23 times faster than from the corresponding arylboronic acid. nih.gov This suggests that converting this compound to a suitable boronic ester could enhance its reactivity in cross-coupling reactions.

The following table presents relative rate constants for the transmetalation step for different boronic acid derivatives from a study on a model system, which can provide insights into the potential behavior of derivatives of this compound. nih.gov

| Boron Species | Relative Rate Constant (k_rel) |

| Arylboronic acid | 1.00 |

| Catechol boronic ester | ~5.0 |

| Glycol boronic ester | ~23 |

| Dimethyl boronic ester | ~9.33 |

| α-Hydroxyisobutyrate boronic ester | 0.39 |

Computational studies using DFT have become instrumental in dissecting the intricate details of the Suzuki-Miyaura reaction mechanism. rsc.org These studies can calculate the energies of intermediates and transition states, providing a detailed energy profile of the reaction pathway. For reactions involving heteroaryl boronic acids, DFT calculations can help to understand factors such as the potential for catalyst deactivation by the heteroatom and the regioselectivity of the coupling. mdpi.com

For this compound, computational models could be employed to:

Determine the most likely pathway for transmetalation.

Evaluate the energy barriers for oxidative addition, transmetalation, and reductive elimination to identify the rate-determining step.

Assess the influence of the 4-pivalamido substituent on the electronic properties of the pyridine ring and the boronic acid moiety, and consequently on the reaction kinetics.

Strategic Applications of 4 Pivalamidopyridine 3 Boronic Acid in Complex Organic Synthesis

Role in Carbon-Carbon Bond Forming Reactions

Boronic acids are indispensable reagents in organic synthesis, primarily for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. dergipark.org.tr The boronic acid functional group serves as a stable, yet reactive, source of an organic nucleophile that can be transferred to a metal center, facilitating the creation of new carbon-carbon bonds with exceptional functional group tolerance and control of stereochemistry.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, and it is widely used in the synthesis of biaryls and heteroaryl-aryl compounds, which are common structures in pharmaceuticals. researchgate.net For a compound like 4-pivalamidopyridine-3-boronic acid, the pyridine-boronic acid moiety is poised to react with a variety of aryl and heteroaryl halides or triflates. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base to activate the boronic acid. researchgate.net

The synthesis of 4-arylpyridines, key substructures in many active pharmaceutical ingredients, often relies on this coupling. nih.gov However, challenges can arise, such as the generation of impurities from the phosphorus ligands used. nih.govresearchgate.net Research has focused on optimizing reaction conditions, including the choice of catalyst, base, and solvent, to suppress these side reactions and achieve high yields of the desired coupled products. researchgate.net For instance, studies on the coupling of 4-pyridineboronic acid derivatives have shown that the selection of base, such as cesium carbonate over potassium carbonate, can be critical in minimizing byproduct formation. researchgate.net The use of pyridine-derived boronic acids in asymmetric Suzuki-Miyaura reactions has also been explored to generate chiral molecules. researchgate.net

Below is a table illustrating typical conditions for Suzuki-Miyaura couplings involving heteroaryl boronic acids.

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Ref |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | mdpi.com |

| 2-benzyloxy-4-chloro-3-nitropyridine | 3-Pyridyl boronic acid | Palladium catalyst | Not specified | Not specified | Imidazo[4,5-b]pyridine precursor | nih.gov |

| 4-iodopyridine | Pyridine-4-boronic acid pinacol (B44631) ester | Palladium catalyst | Cs₂CO₃ | Not specified | 4,4'-bipyridine derivative | researchgate.net |

Beyond the Suzuki-Miyaura reaction, boronic acids are versatile partners in other important cross-coupling methodologies for forming not only C-C bonds but also carbon-heteroatom bonds.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds from boronic acids and N-H or O-H containing compounds, respectively. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions, often running at room temperature and open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

The scope of the Chan-Lam coupling is broad, encompassing a wide range of substrates including amines, anilines, amides, alcohols, and phenols. organic-chemistry.orgthieme-connect.com The mechanism involves a copper(II) catalyst which, after transmetalation with the boronic acid and coordination to the heteroatom nucleophile, undergoes reductive elimination from a Cu(III) intermediate to form the desired product. wikipedia.org Pyridine (B92270) is often used as a base or ligand in these reactions. youtube.com Given its structure, this compound could be employed to synthesize N-aryl and O-aryl pyridine derivatives, which are prevalent in drug discovery.

The following table presents representative examples of the Chan-Lam coupling.

| Boronic Acid | N-H / O-H Substrate | Catalyst | Base/Additive | Solvent | Product Type | Ref |

| Arylboronic acid | Imidazole | [Cu(OH)·TMEDA]₂Cl₂ | None | Water | N-arylated imidazole | thieme-connect.com |

| Phenylboronic acid | Phenol | Cu(OAc)₂ | Pyridine | DMF | Diphenyl ether derivative | thieme-connect.com |

| Arylboronic acid | Heterocyclic amine | Cu(OAc)₂ | Pyridine | Not specified | N-arylated heterocycle | thieme-connect.com |

The Liebeskind-Srogl coupling is a unique carbon-carbon bond-forming reaction that couples a thioester with a boronic acid to produce a ketone. wikipedia.org This reaction is catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), under neutral conditions. wikipedia.orgresearchgate.net

A key advantage of the Liebeskind-Srogl reaction is its applicability to a range of organosulfur compounds, including heteroaryl thioethers, which are often more stable or readily available than the corresponding halides. nih.gov This method provides a powerful tool for the derivatization of heteroaromatic groups. nih.govnih.gov Given the presence of the pyridine ring, this compound would be a suitable coupling partner for various thioesters, enabling the synthesis of complex ketones containing the pivalamidopyridine moiety.

The general conditions for the Liebeskind-Srogl reaction are summarized below.

| Thioester/Thioether | Boronic Acid | Catalyst | Co-catalyst | Solvent | Product Type | Ref |

| General Thioester | General Boronic Acid | Pd(0) | CuTC (stoichiometric) | THF / Toluene | Ketone | wikipedia.org |

| Heteroaryl thioether | Arylboronic acid | Pd(0) | CuTC (stoichiometric) | THF | Aryl-heteroaryl | nih.gov |

| Biellmann BODIPY (thioether) | Heteroarylboronic acid | Pd₂(dba)₃ | CuTC | Toluene | meso-hetarylBODIPY | nih.gov |

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates most of the atoms from the starting materials. Boronic acids are valuable substrates in several MCRs, most notably the Petasis borono-Mannich reaction. nih.gov

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid), and a boronic acid to produce α-amino acids or other highly functionalized amines. nih.gov This reaction is prized for its operational simplicity and its ability to rapidly generate molecular diversity. Boronic acid derivatives have been used in Ugi-type four-component reactions as well, further expanding their utility in creating diverse molecular scaffolds. rsc.org The application of this compound in such reactions could provide a straightforward route to complex, pyridine-containing amino acids and related structures of significant interest in medicinal chemistry.

| MCR Type | Components | Key Features | Product | Ref |

| Petasis Reaction | Amine, Carbonyl (e.g., glyoxylic acid), Boronic Acid | Forms α-amino acids/amines. | Substituted amine/amino acid | nih.gov |

| Ugi-4CR | Isocyanide, Carboxylic Acid, Amine, Carbonyl | Can be adapted to include boronic acids. | Bis-amide scaffold | rsc.org |

Alternative Boronic Acid-Mediated Cross-Couplings

Contributions to C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.org The pyridine ring is a common directing group in such transformations, where the nitrogen's lone pair can coordinate to a transition metal catalyst, guiding it to activate a specific C-H bond, typically at the ortho position. beilstein-journals.org

While direct examples involving this compound are not prominent, the principles of C-H activation are highly relevant. The pyridine nitrogen in this molecule could direct the functionalization of C-H bonds on an appended group or, conversely, the pyridine C-H bonds themselves could be targets for functionalization. acs.org For instance, transition metal-catalyzed C-H borylation is a common method to install boronic acid functionality directly onto a heterocycle. Furthermore, Lewis acid additives are known to play a crucial role in some C-H activation cycles by coordinating to the heterocycle and modulating its reactivity. acs.orgacs.org Therefore, a molecule like this compound sits (B43327) at the intersection of these strategies, serving as both a potential product of C-H borylation and a versatile building block for subsequent C-H functionalization-based elaborations. beilstein-journals.org

Directing Group Assistance for Site-Selective C-H Borylation

The pivalamido group (–NHCOtBu) on the pyridine ring can function as a directing group in C-H activation reactions. While direct C-H borylation of pyridines can be challenging due to catalyst inhibition by the nitrogen lone pair, the presence of substituents can overcome this issue. rsc.org In iridium-catalyzed C-H borylation, substituents on the pyridine ring can govern regioselectivity, providing access to various pyridylboronic esters. digitellinc.com The bulky pivalamido group can sterically direct the borylation to a less hindered position, enabling the synthesis of specific isomers that might be difficult to obtain otherwise. This site-selective functionalization is crucial for the efficient construction of complex substituted pyridines. The resulting boronic acid or ester can then be used in subsequent cross-coupling reactions. digitellinc.com

Electrocatalytic C-H Activation and Coupling

The field of electrocatalysis offers a powerful and sustainable approach to C-H activation. Rhodaelectrocatalysis, in particular, has been utilized for the C-H activation and annulation of boronic acids. researchgate.net This methodology can be applied to construct complex polycyclic aromatic hydrocarbons (PAHs) through a combination of C-H activation and [2+2+2] alkyne annulation, followed by cyclodehydrogenation. researchgate.net While specific examples detailing the use of this compound in this context are emerging, its structure as a substituted boronic acid makes it a candidate for such advanced electrochemical transformations.

Role as a Ligand or Organocatalyst in Diverse Transformations

The dual functionality of this compound, possessing both a Lewis acidic boronic acid group and a Lewis basic pyridine nitrogen, makes it an effective bifunctional organocatalyst. nih.govdur.ac.uk

Boronic acids are well-established catalysts for the direct amidation of carboxylic acids and amines, a fundamental transformation in organic chemistry, particularly for peptide synthesis. rsc.orgrsc.org The catalytic cycle is thought to involve the formation of an acyloxyboronic acid intermediate, which activates the carboxylic acid for nucleophilic attack by the amine. rsc.org The removal of water is often essential for driving the reaction to completion. rsc.org While early mechanisms proposed a monoacyloxyboron intermediate, recent studies suggest that dimeric B-X-B (X = O, NR) motifs may be crucial for activating the carboxylic acid while delivering the amine. nih.govresearchgate.net

The efficiency of boronic acid catalysts can be significantly influenced by their electronic properties, with electron-deficient arylboronic acids often showing enhanced activity. rsc.org Borinic acids have also been investigated and are found to be highly active catalysts for peptide bond formation, sometimes outperforming their boronic acid counterparts and proceeding with minimal racemization. researchgate.net Given its structure, this compound is positioned to act as an efficient catalyst in these dehydrative coupling reactions.

Table 1: Comparison of Boron-Based Catalysts in Amidation This table is a representative example based on general findings in the field and may not directly feature this compound, for which specific catalytic data was not available in the search results.

| Catalyst Type | Key Mechanistic Feature | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Arylboronic Acids | Formation of acyloxyboronic acid intermediate. | Toluene, reflux, with molecular sieves. | Good for general amidation. | rsc.orgrsc.org |

| Electron-Deficient Arylboronic Acids | Enhanced Lewis acidity increases reactivity. | Often milder conditions than standard arylboronic acids. | Higher catalytic activity. | rsc.org |

| Biaryl Borinic Acids | Increased Lewis acidity and unique steric environment. | Dry CH2Cl2, room temperature or mild heat. | Excellent for peptide synthesis, low racemization. | researchgate.net |

| Boric Acid | Forms active species in situ. | Solvent-free or refluxing ethanol. | Inexpensive and environmentally friendly. | researchgate.net |

The boronic acid moiety is an effective Lewis acid catalyst. mdpi.com Boron-based Lewis acids can activate carbonyl compounds towards nucleophilic attack, a principle widely used in reactions like the Mukaiyama aldol (B89426) reaction. msu.edunih.gov In these reactions, a silyl (B83357) enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid. msu.edu The choice of Lewis acid, such as TiCl₄, SnCl₄, or BF₃·Et₂O, can influence the stereochemical outcome (syn vs. anti) by determining whether the reaction proceeds through a chelated or non-chelated transition state. msu.edu

Aminoboronic acids, like this compound, can function as catalysts for aldol reactions, potentially acting through the in situ formation of boronate enolates. nih.gov The presence of both a Lewis acid (boronic acid) and a Lewis base (pyridine nitrogen) within the same molecule allows for potential bifunctional activation of both the nucleophile and the electrophile, enhancing reaction efficiency and selectivity.

The concept of bifunctional catalysis, where two distinct catalytic sites within one molecule work in concert, is a powerful strategy in organic synthesis. rsc.org Aminoboronic acids are prime candidates for this role. nih.govdur.ac.uk In the context of this compound, the pyridine nitrogen can act as a Lewis base or Brønsted base, while the boronic acid acts as a Lewis acid. This cooperative action can facilitate a variety of transformations. For instance, in amidation reactions, the pyridine moiety could assist in deprotonating the amine nucleophile or activating the catalytic species, while the boronic acid activates the carboxylic acid. nih.govrsc.org This dual activation model is a key design principle for developing highly efficient and selective catalysts. researchgate.net

Precursor for Advanced Molecular Scaffolds and Chemical Reagents

Aryl and heteroaryl boronic acids are fundamental building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.orgyoutube.com This reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, and it is widely used to construct biaryl and substituted aromatic systems. libretexts.org

This compound is an excellent precursor for synthesizing complex molecules containing a substituted pyridine ring, a common scaffold in pharmaceuticals and functional materials. nih.govnih.gov The boronic acid group can be readily coupled with a wide range of partners, allowing for the introduction of diverse substituents at the 3-position of the pyridine ring. nih.gov For example, Suzuki coupling has been used to synthesize pyridinyl estradiols and other complex heterocyclic structures from pyridine boronic acids. nih.gov The resulting pivalamidopyridine derivatives can be further modified, making this compound a valuable starting point for multi-step syntheses. nih.gov

Table 2: Examples of Scaffolds Synthesized via Suzuki Coupling of Pyridine Boronic Acids This table provides general examples of Suzuki reactions with pyridine boronic acids to illustrate the utility of this compound as a precursor.

| Pyridine Boronic Acid Derivative | Coupling Partner (Electrophile) | Resulting Scaffold/Product Class | Significance | Reference |

|---|---|---|---|---|

| Pyridine-3-boronic acid | Estronyl iodide | Pyridinyl estradiols | Inhibitors of Cytochrome P450 enzymes. | nih.gov |

| Tetrahydropyridine-2-boronic acid ester | Aryl/Heteroaryl bromides | 2-Substituted piperidines | Access to diverse N-heterocyclic compounds. | nih.gov |

| Generic Pyridine Boronic Acid | Aryl Halides | Biaryl Pyridines | Common core in medicinal chemistry and materials science. | libretexts.orgyoutube.com |

| Diphenyl boronic acid (used in multi-step synthesis) | Thiazolane-2,4-dione derivative | Autotaxin inhibitors | Development of potent enzyme inhibitors. | mdpi.com |

Emerging Methodologies and Advanced Synthetic Paradigms Utilizing 4 Pivalamidopyridine 3 Boronic Acid

Flow Chemistry and Continuous Synthesis Protocols for Enhanced Productivity and Safety

The application of flow chemistry to the synthesis of boronic acid derivatives is a recognized strategy for improving scalability, safety, and efficiency. google.com Continuous flow processes can offer superior control over reaction parameters such as temperature and stoichiometry, which is particularly beneficial for reactions involving thermally sensitive or highly reactive intermediates, like those often encountered in organometallic chemistry. google.comnih.gov For instance, the synthesis of some boronic acids involves lithium-halogen exchange, a process that benefits from the precise temperature control and rapid mixing achievable in a flow reactor to minimize side reactions. orgsyn.org

However, a review of current scientific literature reveals no specific studies detailing the synthesis or application of 4-pivalamidopyridine-3-boronic acid using flow chemistry or continuous synthesis protocols. While general methods for the continuous production of boronic acid derivatives have been developed, their direct application to this particular pivalamide-substituted pyridine (B92270) has not been documented. google.com The development of such a protocol could theoretically enhance the production of this reagent, making it more accessible for larger-scale applications. google.comnih.gov

Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent powerful, modern tools for organic synthesis, often enabling transformations that are difficult to achieve through traditional thermal methods. Boronic acids and their derivatives are well-established participants in various photocatalytic reactions, particularly in radical couplings. rsc.org Visible-light photocatalysis, for example, can promote single-electron transfer (SET) processes to oxidize boronic acid derivatives, generating radicals for subsequent bond formation. rsc.orgrsc.org

Despite the general utility of boronic acids in this field, there is a lack of specific research applying photocatalytic or electrocatalytic methods directly to This compound . The electronic properties of the pyridine ring, modified by the pivalamide (B147659) group, could influence its redox potential and reactivity in such transformations, but this remains an unexplored area of research. The general principles suggest that the compound could be a viable substrate, but dedicated studies are needed to confirm its efficacy and reaction scope under these conditions.

Green Chemistry Approaches for the Synthesis and Application of this compound

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of pyridinylboronic acids can be evaluated from this perspective. Traditional methods often involve lithium-halogen exchange at very low temperatures or palladium-catalyzed cross-coupling reactions. arkat-usa.orgorgsyn.org

A common route to 3-pyridylboronic acid involves the reaction of 3-bromopyridine (B30812) with n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (B1201080). orgsyn.org The synthesis of the title compound, this compound, would likely proceed from a pivalamide-substituted halopyridine precursor. From a green chemistry standpoint, several factors are noteworthy:

Solvents and Reagents: The use of cryogenic temperatures and organolithium reagents has significant energy demands and safety considerations. orgsyn.org Alternative C-H borylation methods, catalyzed by iridium or rhodium, can be more atom-economical but often rely on expensive and rare metals. arkat-usa.org

Stability: 3-Pyridinylboronic acids generally exhibit good stability, which is a positive attribute for a green reagent, as it reduces waste from decomposition. arkat-usa.org

Currently, there are no dedicated studies published on a "green" synthesis pathway specifically for this compound. Optimizing its synthesis to use safer solvents, reduce energy consumption, and improve atom economy would be a valuable contribution in line with green chemistry principles.

Solid-Phase and Supported Reagent Methodologies

Solid-phase synthesis is a technique where molecules are built on a solid support, which simplifies purification by allowing excess reagents and byproducts to be washed away. This methodology has been successfully applied to the synthesis of peptides ending in a C-terminal boronic acid. nih.govnih.gov In these approaches, an amino acid with a boronic acid moiety is attached to a resin, and a peptide chain is built upon it using standard protocols like Fmoc chemistry. nih.govnih.gov This strategy avoids complex liquid-liquid extractions and chromatographic purifications. nih.gov

While the solid-phase synthesis of peptide boronic acids is established, there are no specific reports in the literature describing the immobilization of This compound on a solid support or its use as a supported reagent. In principle, the pyridine nitrogen or another functional handle could be used to anchor the molecule to a resin. Such a supported reagent could be useful in high-throughput screening or in simplified Suzuki-Miyaura coupling protocols where the pyridine-containing product could be easily separated from the reaction mixture. However, the development and application of such a system remain a prospective research area.

Accelerated Reactions in Microdroplets

Reactions conducted in microdroplets have been shown to accelerate dramatically, often by several orders of magnitude, compared to their bulk-phase counterparts. rsc.orgnih.gov This acceleration is attributed to factors such as the unique environment at the air-liquid interface, partial solvation, and extreme pH gradients. nih.gov This technique has been successfully applied to condensation-based "click reactions" involving boronic acids, allowing for rapid synthesis without the need for catalysts or high temperatures. rsc.orgnih.gov

The research in this area has demonstrated the formation of iminoboronates and other heterocycles by reacting a boronic acid with an amine in microdroplets. nih.gov Although this shows the potential of boronic acids in this technology, there are currently no published studies that have specifically investigated the behavior or reactivity of This compound in microdroplet reactions. Given its structure, it could theoretically participate in accelerated coupling or condensation reactions under these conditions, but experimental validation is required.

Asymmetric Synthesis Applications via Chiral Derivatives

Boronic acids and their ester derivatives are pivotal reagents in modern asymmetric synthesis. capes.gov.br Chiral boronic esters can be used to create stereocenters with high levels of control. For instance, (α-haloalkyl)boronic esters have been used to install a series of stereocenters with excellent diastereomeric ratios. capes.gov.br

For This compound to be used in asymmetric synthesis, it would typically need to be converted into a chiral derivative. This could involve several hypothetical strategies:

Formation of a chiral boronic ester by reacting the boronic acid with a chiral diol.

Modification of the pivalamide group with a chiral auxiliary.

Introduction of a stereocenter elsewhere on the pyridine ring, although this would be a more complex synthetic challenge.

A search of the scientific literature indicates that no chiral derivatives of this compound have been synthesized or applied in asymmetric reactions. The development of such derivatives could open new avenues for its use in the stereoselective synthesis of complex molecules, but this remains a purely speculative area at present.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 955123-29-2 chemsrc.com |

| Molecular Formula | C10H15BN2O3 |

| Molecular Weight | 222.05 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Bromopyridine |

| n-Butyllithium |

| Trialkyl borate |

| Iridium |

| Rhodium |

Theoretical and Computational Investigations of 4 Pivalamidopyridine 3 Boronic Acid Chemistry

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. For 4-Pivalamidopyridine-3-boronic acid, computational methods like Density Functional Theory (DFT) are employed to analyze its structure and bonding. nih.govlu.lv

DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d) or higher, can determine the optimized geometry of the molecule. nih.govresearchgate.net These studies on related molecules like 3- and 4-pyridineboronic acid reveal key structural parameters. researchgate.net For this compound, the geometry is defined by the relative orientation of the pivalamido group, the pyridine (B92270) ring, and the boronic acid moiety. The boronic acid group, B(OH)₂, is known to be nearly coplanar with the aromatic ring to which it is attached. researchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy and distribution of these orbitals indicate the molecule's potential as an electron donor or acceptor. In pyridine derivatives, the HOMO is typically a π-orbital distributed across the ring, while the LUMO is a π* anti-bonding orbital. The pivalamido group, being an amide, can act as a π-donor, raising the HOMO energy, while the boronic acid group is electron-withdrawing, which tends to lower the LUMO energy. The interplay of these substituents on the pyridine ring fine-tunes the molecule's electronic properties.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding. It provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. rsc.orgresearchgate.net For this compound, NBO analysis would quantify the C-B bond polarity and the nature of the interactions between the amide N-H, the pyridine nitrogen, and the boronic acid hydroxyl groups. These interactions are crucial for understanding its role in catalysis and molecular recognition.

Table 1: Calculated Electronic Properties of Related Pyridine Boronic Acids (Note: Data is illustrative, based on typical DFT calculation results for analogous compounds, as specific values for this compound are not publicly available.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity | 4.5 to 5.5 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 2.0 to 4.0 D |

| Charge on Boron Atom | NBO analysis derived partial charge | +1.2 to +1.5 |e| |

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Landscapes

DFT is extensively used to model the mechanisms of chemical reactions, providing detailed energy landscapes that include transition states and intermediates. researchgate.netrsc.org For this compound, a key application is in understanding its role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. mdpi.comnih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This is a crucial step where the boronic acid participates directly.

Reductive Elimination: The coupled product is released, and the palladium(0) catalyst is regenerated. nih.gov

DFT calculations can model the free energy profile of this entire cycle. researchgate.net The transmetalation step typically proceeds via a palladium-boronate complex. The activation energy for this step is influenced by the electronic and steric properties of the substituents on the boronic acid. rsc.org The electron-donating pivalamido group at the 4-position of the pyridine ring can affect the Lewis acidity of the boron atom and the nucleophilicity of the organic group being transferred, thereby modulating the reaction rate. Computational studies on related pyridine boronic acids have shown that the pyridine nitrogen can play a role by coordinating to the metal or influencing the electronic environment. researchgate.net

By calculating the energies of the transition states (TS) and intermediates (Int), a reaction energy profile can be constructed. This profile helps identify the rate-determining step and provides a basis for optimizing reaction conditions, such as the choice of catalyst, base, and solvent. researchgate.net For instance, DFT studies can compare different pathways to predict regioselectivity or chemoselectivity when multiple reaction sites are available. beilstein-journals.org

Molecular Dynamics Simulations for Reactivity Predictions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as solvent molecules or other reagents.

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The pivalamido and boronic acid groups have rotational freedom. MD simulations can explore the conformational space to identify the most stable or reactive conformations in solution.

Solvent Effects: MD can explicitly model solvent molecules, providing a detailed picture of the solvation shell around the boronic acid. This is crucial as solvent molecules can form hydrogen bonds with the hydroxyl and amide groups, influencing reactivity.

Studying Complex Formation: In a reaction mixture, MD can simulate the approach and interaction of the boronic acid with a catalyst or another reactant, offering insights into the pre-organization required for a reaction to occur.

A significant challenge in MD simulations of boron compounds is the development of accurate force fields—the set of parameters that define the potential energy of the system. acs.org Recent work has focused on creating specialized polarizable force fields for boronic acids to better capture the electronic changes that occur during interactions, such as the transition of the boron atom from a trigonal planar (sp²) to a tetrahedral (sp³) state upon binding. nih.govacs.org

Quantitative Structure-Reactivity Relationships (QSRR) in Boronic Acid Catalysis

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computational properties with its observed reactivity or catalytic activity. nih.gov This approach is valuable for screening libraries of potential catalysts and for designing new ones with enhanced performance.

In the context of boronic acid catalysis, a QSRR model for a series of catalysts including this compound would involve several steps:

Descriptor Calculation: A set of molecular descriptors is calculated for each boronic acid in the series using computational methods. These can include electronic descriptors (HOMO/LUMO energies, partial charges), steric descriptors (molecular volume, surface area), and thermodynamic descriptors (hydration energy). nih.gov

Experimental Data: The catalytic performance (e.g., reaction yield, turnover frequency, enantioselectivity) is measured experimentally for each compound in the series.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that links the calculated descriptors to the experimental reactivity.

For a series of substituted pyridine boronic acids, descriptors like the pKa of the boronic acid, the charge on the boron atom, and the energy of the LUMO could be correlated with catalytic efficiency. nih.gov The pivalamido group in this compound would contribute unique steric and electronic properties to such a model. These studies help rationalize observed reactivity trends, for example, why electron-donating or electron-withdrawing groups at a specific position enhance or diminish catalytic activity.

Modeling of Solvation Effects and Intermolecular Interactions

The behavior of this compound in a reaction is heavily influenced by its interactions with solvent molecules and other species present in the solution. Computational models are essential for understanding these effects.

Solvation Models: Solvation is typically modeled in two ways:

Implicit Solvation: The solvent is treated as a continuous medium with a defined dielectric constant. osti.govnih.gov The Polarizable Continuum Model (PCM) is a widely used example. youtube.com This method is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged intermediates or transition states.

Explicit Solvation: Individual solvent molecules are included in the simulation. This approach, often used in MD or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations, allows for the study of specific hydrogen bonds and other direct interactions between the solute and solvent molecules. nih.gov

For this compound, the choice of solvent can affect the equilibrium between the neutral boronic acid and the anionic boronate form, which is crucial for its reactivity in many reactions. nih.gov Computational models can predict how this equilibrium shifts in different solvents. chemrxiv.org

Intermolecular Interactions: The pivalamido and boronic acid groups are both capable of forming strong hydrogen bonds. In the solid state, arylboronic acids often form hydrogen-bonded dimers. rsc.org In solution, these groups can interact with solvent molecules, bases, or substrates. Computational methods like Atoms in Molecules (AIM) or NBO analysis can be used to identify and characterize these non-covalent interactions. rsc.orgmdpi.com For example, an intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen, or between the amide carbonyl and a boronic acid OH group, could stabilize certain conformations and influence reactivity. Understanding these interactions is key to predicting how the molecule will behave in supramolecular assemblies or as a catalyst. researchgate.net

Future Research Trajectories and Broader Impact of 4 Pivalamidopyridine 3 Boronic Acid Chemistry

Exploration of Novel Synthetic Routes and Reagent Discovery

No specific literature was found detailing novel synthetic methodologies or reagent discoveries explicitly for 4-Pivalamidopyridine-3-boronic acid. General methods for pyridine (B92270) boronic acid synthesis exist, but specific research on this compound is not available.

Development of New Catalytic Applications and Methodologies

There are no published studies detailing the use of this compound as a catalyst or its role in the development of new catalytic methodologies.

Integration into Supramolecular Chemistry and Molecular Recognition Research

While boronic acids are widely used as building blocks in supramolecular chemistry for molecular recognition, no research could be found that specifically utilizes this compound for these purposes.

Potential for Enabling Discoveries in Adjacent Chemical Disciplines

There is no specific information on the use of this compound as a synthetic precursor for advanced materials or in the synthesis of analytical probes.

To fulfill the request, dedicated research studies focusing specifically on this compound would be required.

Q & A

Q. What are the standard synthetic routes for 4-pivalamidopyridine-3-boronic acid, and how can its purity be validated?

The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of a pyridine precursor. For example, pinacol ester intermediates (e.g., 4-pyridineboronic acid pinacol ester) are common starting materials, followed by deprotection and functionalization with pivalamide . Purity validation requires a combination of:

- HPLC (to assess >95% purity),

- NMR spectroscopy (to confirm boronic acid and pivalamide moieties via characteristic peaks: δ ~8.5 ppm for pyridine protons, δ ~1.2 ppm for pivalate methyl groups),

- Mass spectrometry (to verify molecular ion peaks, e.g., [M+H]+ at calculated m/z).

Q. How does this compound interact with diols, and what analytical methods quantify these interactions?

The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation. Binding affinity can be quantified using:

- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd),

- Fluorescence Titration with diol-containing probes (e.g., alizarin red S) to determine binding constants .

For example, glucose binding in physiological buffers (pH 7.4) often shows Kd values in the millimolar range, but modifications to the pyridine backbone can enhance selectivity .

Q. What are the primary applications of this compound in sensing technologies?

It serves as a recognition element in:

- Glucose sensors : Integrated into hydrogels for continuous glucose monitoring via swelling/fluorescence changes .

- Anion sensors : Leveraging boronate-Lewis base interactions to detect fluoride or cyanide in environmental samples .

- Cellular imaging : Conjugated with fluorophores (e.g., dansyl) for tracking saccharides in live cells .

Advanced Research Questions

Q. How can researchers optimize the binding efficiency of this compound for specific analytes under physiological conditions?

Optimization strategies include:

- Structural tuning : Introducing electron-withdrawing groups on the pyridine ring to enhance boronic acid Lewis acidity, improving diol binding at neutral pH .

- Copolymerization : Incorporating the compound into acrylamide-based hydrogels to amplify signal responses via multivalent interactions .

- pH modulation : Using buffered systems (e.g., HEPES) to stabilize the boronate ester formation, particularly for low-abundance analytes like catecholamines .

Q. What experimental approaches resolve contradictions in reported binding affinities for diols?

Discrepancies in Kd values may arise from:

- Buffer composition (e.g., phosphate vs. carbonate affecting boronate stability),

- Interfering substances (e.g., competing anions in biological samples),

- Analytical technique limitations (e.g., fluorescence quenching in ITC).

To address these, researchers should: - Standardize buffer conditions across studies (e.g., 150 mM NaCl, pH 7.4),

- Use orthogonal validation methods (e.g., NMR titration alongside fluorescence assays) .

Q. How can this compound be integrated into dynamic covalent systems for self-healing materials?

The boronic acid’s reversible binding enables:

- Self-assembled monolayers (SAMs) : Grafting onto gold surfaces for pH-responsive sensors.

- Covalent organic frameworks (COFs) : Combining with triphenylene derivatives to create porous matrices for gas storage .

Key characterization tools include AFM for surface topology analysis and XRD for crystallinity assessment .

Q. What safety protocols are critical when handling this compound in the laboratory?

Based on analogous boronic acids (e.g., pyridin-4-ylboronic acid):

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and N95 respirators to avoid inhalation of fine particles .

- Storage : Inert atmosphere (argon) at –20°C to prevent hydrolysis.

- Decomposition mitigation : Avoid contact with strong oxidizers (e.g., HNO3) to prevent hazardous byproducts like boron oxides .

Methodological Challenges and Solutions

Q. How can researchers design experiments to minimize interference from competing analytes in boronic acid-based sensors?

- Selectivity screening : Test against common interferents (e.g., ascorbic acid, uric acid) using competitive binding assays .

- Sensor layering : Pair with size-exclusion membranes (e.g., cellulose acetate) to block larger molecules .

- Multicomponent systems : Use dual-probe setups (e.g., boronic acid + fluorescent dye) for ratiometric signal correction .

Q. What strategies improve the stability of boronate esters in aqueous environments for long-term applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.